molecular formula C6H2Br2Cl2 B1594064 1,4-Dibromo-2,5-dichlorobenzene CAS No. 4571-24-8

1,4-Dibromo-2,5-dichlorobenzene

Cat. No. B1594064
CAS RN: 4571-24-8
M. Wt: 304.79 g/mol
InChI Key: DGJPEYHWCWGMFF-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-dichlorobenzene, also known as DDB, is a halogenated aromatic compound that has been extensively studied for its potential applications in the synthesis of organic compounds, as well as its potential therapeutic and toxicological effects. It is a colorless, volatile liquid with a characteristic phenolic odor. DDB has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, dyes, and fragrances. In addition, it has been studied for its potential therapeutic and toxicological effects, such as its ability to inhibit the growth of certain bacteria and fungi.

Scientific Research Applications

1,4-Dibromo-2,5-dichlorobenzene is a chemical compound with the molecular formula C6H2Br2Cl2 . It’s available from various suppliers, including Sigma-Aldrich and Ambeed, Inc .

Unfortunately, the document does not provide any further details about the purpose of this reaction or the properties of the resulting compound .

For example, one document describes a procedure for reacting a similar compound, 2,5-dibromobenzene-1,4-diol, with 2-bromoethyl metal ether in the presence of K2CO3 . The reaction was carried out at 105 °C for 68 hours, and the product was purified by column chromatography . Unfortunately, the document does not provide any further details about the purpose of this reaction or the properties of the resulting compound .

For example, one document describes a procedure for reacting a similar compound, 2,5-dibromobenzene-1,4-diol, with 2-bromoethyl metal ether in the presence of K2CO3 . The reaction was carried out at 105 °C for 68 hours, and the product was purified by column chromatography . Unfortunately, the document does not provide any further details about the purpose of this reaction or the properties of the resulting compound .

properties

IUPAC Name

1,4-dibromo-2,5-dichlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2Cl2/c7-3-1-5(9)4(8)2-6(3)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJPEYHWCWGMFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282644
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dibromo-2,5-dichlorobenzene

CAS RN

4571-24-8
Record name 4571-24-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27001
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-dibromo-2,5-dichlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
GV Zyryanov, MA Palacios, P Anzenbacher Jr - Organic letters, 2008 - ACS Publications
1,4-Diarylpentiptycenes (1a−e) were synthesized from 1,4-dichloro- or 1,4-difluoro-2,5-diarylbenzene derivatives by double base-promoted dehydrohalogenation to give corresponding …
Number of citations: 144 pubs.acs.org
Z Jin, ZF Yao, KP Barker, J Pei, Y Xia - Angewandte Chemie, 2019 - Wiley Online Library
Polycyclic conjugated hydrocarbons containing antiaromatic four‐membered cyclobutadienoids (CDB) are of great fundamental and technical interest. However, their challenging …
Number of citations: 40 onlinelibrary.wiley.com
MP Doyle, MA Van Lente, R Mowat… - The Journal of Organic …, 1980 - ACS Publications
Aromatic amines undergo oxidativesubstitution with copper (II) bromide that is in competition with substitutive deamination when these reactions are performed with tert-butyl nitrite. …
Number of citations: 45 pubs.acs.org
J Wang, Y Gao, L Yang, X Yin, L Zhang… - Journal of Materials …, 2022 - pubs.rsc.org
The power conversion efficiency (PCE) of organic solar cells (OSCs) is limited by the large non-radiation energy loss (ΔEnr), which is due to the low fluorescence quantum efficiency (φF…
Number of citations: 6 pubs.rsc.org
Y Gu, HS Torchon, Y Zhu, Z Wei… - Angewandte …, 2023 - Wiley Online Library
We report a facile synthesis of diindeno‐fused dibenzo[a,h]anthracene derivatives (DIDBA‐2Cl, DIDBA‐2Ph, and DIDBA‐2H) with different degrees of non‐planarity using three …
Number of citations: 1 onlinelibrary.wiley.com
S Kotha, K Lahiri, Y Tangella - Asian Journal of Organic …, 2021 - Wiley Online Library
The benzocyclobutene (BCB) moiety is present in several bioactive natural products and medicinally interesting molecules. BCB is also a valuable synthon for building a variety of …
Number of citations: 10 onlinelibrary.wiley.com
H Liu, XF Zhang, JZ Cheng, AG Zhong, HR Wen… - Molecules, 2019 - mdpi.com
Diketopyrrolopyrrole (DPP) is an important type of π-conjugated building block for high-performance organic electronic materials. DPP-based conjugated materials are usually …
Number of citations: 13 www.mdpi.com
W Hagui, H Doucet, JF Soulé - Chem, 2019 - cell.com
Recently, the use of the palladium-catalyzed inter- and/or intra-molecular C–H bond arylations in the building of various π-extended (hetero)aromatic structures has emerged as a …
Number of citations: 91 www.cell.com
H Wichmann, R Vogt, D Pontaka, A Wibowo, M Bahadir - Chemosphere, 2010 - Elsevier
In order to identify and to quantify polychlorinated terphenyls (PCT) in environmental matrices, the chromatographic behavior of coplanar and non-coplanar congeners was evaluated. A …
Number of citations: 6 www.sciencedirect.com
JS Al-Hawadi, MA Alawi, HA Saadeh - 2008 - platform.almanhal.com
Defined polychlorinated terphenyl (PCT) single congeners as reference standards are the prerequisite for the development of analytical methods for their determination and …
Number of citations: 2 platform.almanhal.com

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